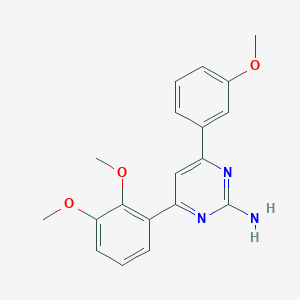
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-MPTMP, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects. It has also been used in the study of the effects of various drugs on the body, as well as in the study of the effects of different environmental factors on the body.
作用機序
The exact mechanism of action of 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with certain enzymes in the body, leading to a variety of biochemical and physiological effects. It is also believed to interact with certain receptors in the body, leading to the activation of certain pathways.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have effects on the cardiovascular system, as well as on the nervous system. Additionally, it has been shown to have effects on the immune system, as well as on the endocrine system.
Advantages and Limitations for Laboratory Experiments
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and has a low toxicity profile. However, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has limited solubility in organic solvents, making it difficult to use in certain experiments.
将来の方向性
There are a variety of potential future directions for 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential future direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, as well as its potential applications in the study of drug metabolism and toxicology. Additionally, further research could be done to explore its potential applications in the study of environmental factors and their effects on the body. Finally, further research could be done to explore its potential applications in the study of the effects of various drugs on the body.
合成法
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is most commonly synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenyl isocyanide with 3,4,5-trimethoxyphenyl isocyanide to form a urea intermediate. This intermediate is then reacted with 2-chloro-4-methylpyrimidine to produce 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. This synthesis method is relatively simple and has been used to synthesize a variety of compounds.
特性
IUPAC Name |
4-(3-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-14-7-5-6-12(8-14)15-11-16(23-20(21)22-15)13-9-17(25-2)19(27-4)18(10-13)26-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQBCNGGEBUCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)

